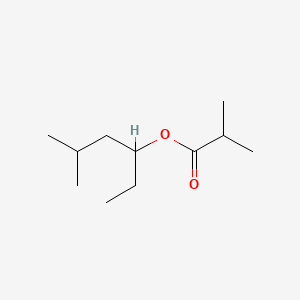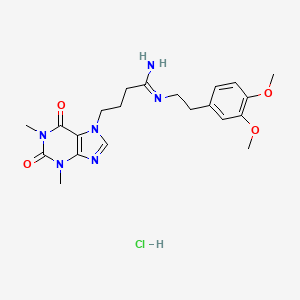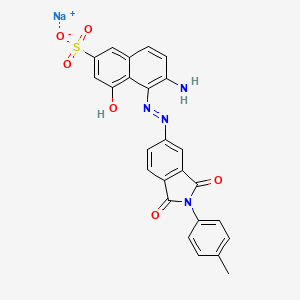
1-Ethyl-3-methylbutyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylbutyl isobutyrate is an ester compound known for its pleasant odor, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups. This compound is particularly notable for its fruity aroma, making it a valuable component in perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylbutyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 1-ethyl-3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of engineered bacteria for biosynthesis is also being explored as a sustainable production method .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methylbutyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and 1-ethyl-3-methylbutanol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form corresponding carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to alcohols.
Major Products:
Hydrolysis: Isobutyric acid and 1-ethyl-3-methylbutanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylbutyl isobutyrate finds applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in natural product biosynthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methylbutyl isobutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Known for its sweet smell, used in nail polish removers and glues.
Methyl butyrate: Has a fruity odor, used in flavorings and perfumes.
Isobutyl acetate: Used as a solvent and in the production of perfumes and flavorings.
Uniqueness: 1-Ethyl-3-methylbutyl isobutyrate stands out due to its specific fruity aroma and its applications in both the fragrance and flavor industries. Its unique structure allows for distinct interactions with olfactory receptors, making it a valuable compound in sensory applications .
Eigenschaften
CAS-Nummer |
94108-34-6 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-methylhexan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-6-10(7-8(2)3)13-11(12)9(4)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
OZEZRQVRKNAKRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















